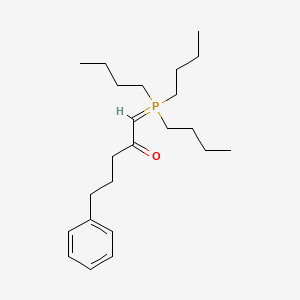
5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one: is an organophosphorus compound characterized by the presence of a phosphanylidene group. This compound is notable for its unique structure, which includes a phenyl group and a tributylphosphanylidene moiety attached to a pentan-2-one backbone. It has a molecular formula of C23H39OP and a molecular weight of 362.529 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one typically involves the reaction of a phenyl-substituted pentan-2-one with a tributylphosphine reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanylidene group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phosphanylidene group, leading to the formation of phosphine oxides.
Reduction: : Reduction reactions can target the carbonyl group in the pentan-2-one backbone, converting it to an alcohol.
Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes.
Biology: : In biological research, the compound can be used as a probe to study enzyme mechanisms involving phosphorus-containing substrates.
Industry: : The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various elements .
Mécanisme D'action
The mechanism of action of 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one involves its interaction with molecular targets through the phosphanylidene group. This group can act as a nucleophile, attacking electrophilic centers in target molecules. The phenyl group can also participate in π-π interactions, enhancing the compound’s binding affinity to certain targets. The pathways involved often include the formation of stable complexes with transition metals or the inhibition of enzymes that interact with phosphorus-containing substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1-(triphenylphosphanylidene)pentan-2-one: Similar structure but with triphenylphosphanylidene instead of tributylphosphanylidene.
5-Phenyl-1-(tributylphosphanylidene)hexan-2-one: Similar structure but with a hexan-2-one backbone instead of pentan-2-one.
Uniqueness
- The tributylphosphanylidene group in 5-Phenyl-1-(tributyl-lambda~5~-phosphanylidene)pentan-2-one provides unique steric and electronic properties that differentiate it from other phosphanylidene compounds. This uniqueness allows for specific interactions in catalytic and biological applications that are not observed with other similar compounds .
Propriétés
Numéro CAS |
55531-32-3 |
|---|---|
Formule moléculaire |
C23H39OP |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
5-phenyl-1-(tributyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H39OP/c1-4-7-18-25(19-8-5-2,20-9-6-3)21-23(24)17-13-16-22-14-11-10-12-15-22/h10-12,14-15,21H,4-9,13,16-20H2,1-3H3 |
Clé InChI |
WCBQWBCYPWHOMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=CC(=O)CCCC1=CC=CC=C1)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


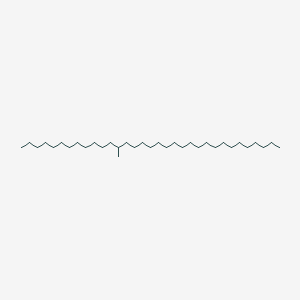


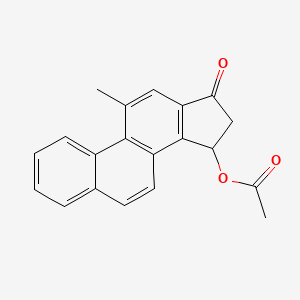
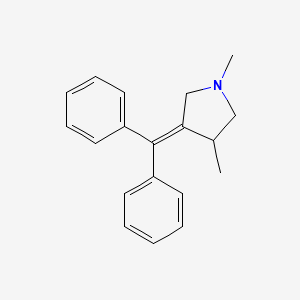


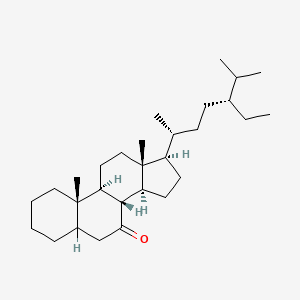
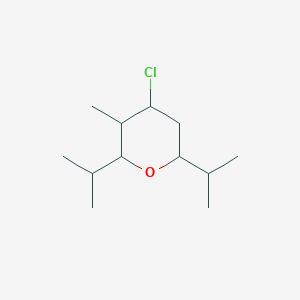
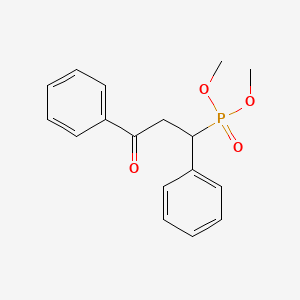


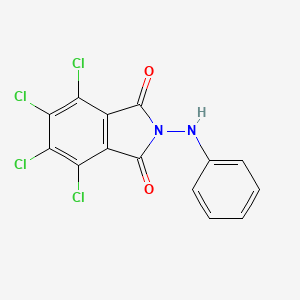
![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
